2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 472.23 g/mol. This compound is classified as a fused thiophene derivative and serves as a building block for various organic electronic materials, particularly low band gap polymer semiconductors. Its structure features multiple bromine atoms and a fluorine atom, which enhance its electronic properties, making it suitable for applications in organic photovoltaics and field-effect transistors .
The synthesis of 2-ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves:
2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is primarily used in:
Interaction studies involving this compound often focus on its compatibility with other materials in semiconductor applications. Research indicates that when used in conjunction with other low band gap polymers like PTB7 or PCE10, it can significantly enhance device performance by optimizing nanoscale morphology and improving charge transport properties. Studies have shown that solvent treatment techniques can further improve the performance of devices made with this compound .
Several compounds share structural similarities with 2-ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | Contains fluorine; used in similar applications but may offer different electronic properties | |
| Diketopyrrolopyrrole | Known for strong light absorption; used extensively in OPVs | |
| Poly(3-hexylthiophene) | Widely studied for its conductive properties; lacks bromination but shares thiophene structure |
The uniqueness of 2-ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate lies in its specific arrangement of bromine and fluorine substituents, which enhance its electronic properties compared to other thiophene derivatives. This makes it particularly valuable in the synthesis of advanced organic electronic materials tailored for high-performance applications .